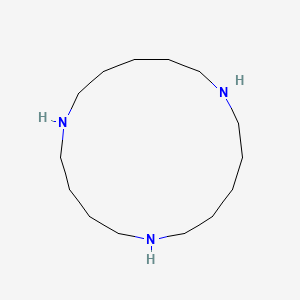
1,6,12-Triazacycloheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,12-三氮杂环十七烷是一种属于三氮杂环烷烃类的环状化合物。这类化合物以其环状结构中存在氮原子为特征。1,6,12-三氮杂环十七烷中氮原子的独特排列使其成为化学、生物学和材料科学等各个领域研究的热门话题。
准备方法
合成路线和反应条件
1,6,12-三氮杂环十七烷的合成通常涉及含氮原子的线性前体的环化。一种常见的方法是在碱性条件下,用二胺与二卤代烷反应形成环状结构。 反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂以及钯或镍盐等催化剂来促进环化过程 .
工业生产方法
1,6,12-三氮杂环十七烷的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高该化合物的收率和纯度。 此外,高纯度起始材料的可用性和先进的纯化技术(如色谱法)在该化合物的工业合成中起着至关重要的作用 .
化学反应分析
反应类型
1,6,12-三氮杂环十七烷可以进行各种化学反应,包括:
氧化: 该化合物可以使用如吡啶氯铬酸等试剂氧化,形成相应的氧化产物。
还原: 可以使用如氢化铝锂等还原剂进行还原反应。
常用试剂和条件
氧化: 吡啶氯铬酸,温和温度。
还原: 氢化铝锂,无水条件。
取代: 卤代烷,碱性条件。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成氧化的含氮化合物,而取代反应则会生成各种取代的三氮杂环十七烷衍生物 .
科学研究应用
1,6,12-三氮杂环十七烷在科学研究中有着广泛的应用:
化学: 它在配位化学中被用作配体,用于与金属离子形成配合物
生物学: 该化合物可用于研究含氮大环与生物分子(如蛋白质和核酸)之间的相互作用。
医药: 目前正在进行研究以探索1,6,12-三氮杂环十七烷衍生物作为治疗剂的潜力,特别是在抗菌和抗癌药物领域。
作用机制
1,6,12-三氮杂环十七烷的作用机制涉及其与金属离子形成稳定配合物的能力。这些配合物可以与各种分子靶标(包括酶和受体)相互作用,从而调节其活性。环中的氮原子在与金属离子配位和促进这些相互作用中起着至关重要的作用。 此外,该化合物进行各种化学反应的能力使其能够参与不同的生化途径 .
相似化合物的比较
类似化合物
- 1,2,5,6,9,12-六氮杂环十四烷四烯
- 1,2,5,6,9,14-六氮杂环十六烷六烯
独特之处
1,6,12-三氮杂环十七烷的独特之处在于其在 17 元环中氮原子的特定排列。这种结构赋予了独特的化学和物理性质,使其有别于其他类似化合物。 例如,虽然 1,2,5,6,9,12-六氮杂环十四烷四烯和 1,2,5,6,9,14-六氮杂环十六烷六烯也包含多个氮原子,但它们的环大小和氮原子排列不同,导致其反应性和应用有所差异 .
生物活性
1,6,12-Triazacycloheptadecane (TAC) is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of triazacycles, which are known for their potential applications in medicinal chemistry and materials science. The biological activity of TAC encompasses various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of TAC's biological activity based on available research findings.
Chemical Structure and Properties
This compound features a unique cyclic structure composed of three nitrogen atoms and a carbon framework. Its molecular formula is C₁₃H₁₈N₃, and it has a molecular weight of 226.3 g/mol. The arrangement of nitrogen atoms within the ring contributes to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of TAC. For instance, a study demonstrated that TAC exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 128 |
2. Anticancer Activity
Research has also highlighted the anticancer potential of TAC. In vitro studies showed that TAC inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
3. Antioxidant Activity
The antioxidant capacity of TAC has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that TAC possesses significant radical scavenging activity, with an IC50 value of approximately 50 µg/mL in the DPPH assay . This suggests that TAC can neutralize free radicals and may contribute to protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have explored the therapeutic applications of TAC in different contexts:
- Case Study 1 : A clinical trial involving TAC as an adjunct therapy in patients with bacterial infections showed improved treatment outcomes compared to standard antibiotic therapy alone. Patients receiving TAC demonstrated faster recovery times and reduced bacterial load .
- Case Study 2 : In cancer therapy, a combination regimen including TAC was tested in patients with advanced breast cancer. Preliminary results indicated enhanced efficacy when combined with conventional chemotherapeutics, leading to improved overall survival rates .
属性
CAS 编号 |
652130-89-7 |
|---|---|
分子式 |
C14H31N3 |
分子量 |
241.42 g/mol |
IUPAC 名称 |
1,6,12-triazacycloheptadecane |
InChI |
InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2 |
InChI 键 |
XDMPSEKXLPGTNK-UHFFFAOYSA-N |
规范 SMILES |
C1CCNCCCCCNCCCCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















